
2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole is a complex organic compound featuring multiple functional groups, including oxazole rings and naphthalene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the oxazole rings through cyclization reactions. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The oxazole rings and naphthalene moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalene
- 4,4-Dimethyl-4,5-dihydrooxazole derivatives
Uniqueness
The uniqueness of 2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole lies in its combination of structural features, which confer distinct chemical and biological properties. Its dual oxazole rings and naphthalene core make it a versatile compound for various applications, setting it apart from other similar molecules.
Propiedades
Fórmula molecular |
C26H26N2O2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
2-[2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C26H26N2O2/c1-25(2)15-29-23(27-25)20-12-8-7-11-19(20)22-18-10-6-5-9-17(18)13-14-21(22)24-28-26(3,4)16-30-24/h5-14H,15-16H2,1-4H3 |
Clave InChI |
IKIUDSRSTKADPM-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C4C5=NC(CO5)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


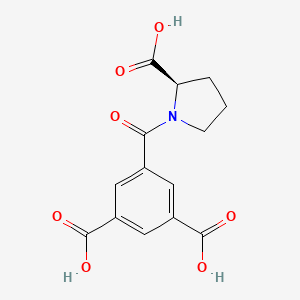
![(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12885597.png)
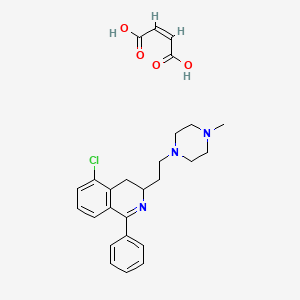
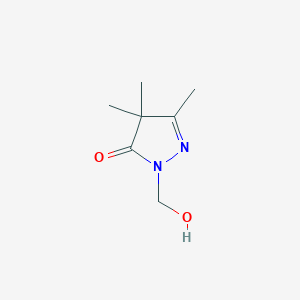


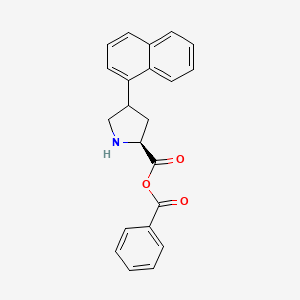
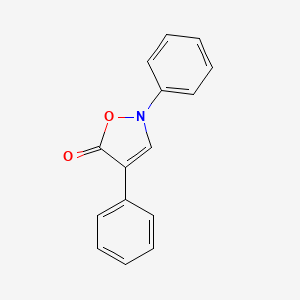

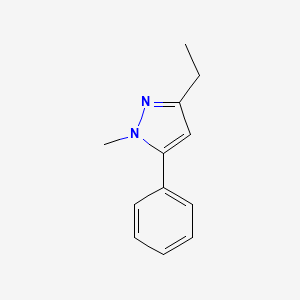
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol](/img/structure/B12885640.png)
![1-[5-Methyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12885642.png)

![3-Ethyl-6-methylbenzo[c]isoxazole](/img/structure/B12885648.png)
